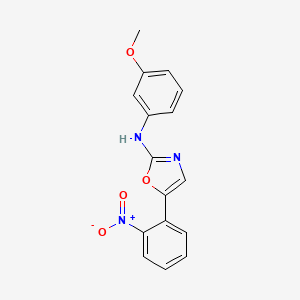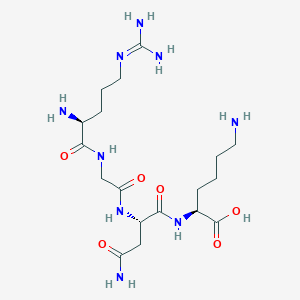![molecular formula C20H13NO3 B14225082 12-Propanoylbenzo[b]acridine-6,11-dione CAS No. 830928-26-2](/img/structure/B14225082.png)
12-Propanoylbenzo[b]acridine-6,11-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-Propanoylbenzo[b]acridine-6,11-dione is a chemical compound with the molecular formula C20H13NO3. It belongs to the class of acridine derivatives, which are known for their broad range of biological activities and industrial applications .
准备方法
The synthesis of 12-Propanoylbenzo[b]acridine-6,11-dione typically involves cyclocondensation reactions. One common method includes the reaction of 3,4-methylenedioxy aniline, 3,4,5-methoxybenzaldehyde, and 2-hydroxy-1,4-naphthoquinone in the presence of L-proline in ethanol . This method is efficient and yields the desired compound with good activity against certain cancer cell lines . Industrial production methods often utilize similar synthetic routes but may involve different catalysts and solvents to optimize yield and purity .
化学反应分析
12-Propanoylbenzo[b]acridine-6,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.
科学研究应用
12-Propanoylbenzo[b]acridine-6,11-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Industry: It is used in the production of dyes, pigments, and fluorescent materials.
作用机制
The mechanism of action of 12-Propanoylbenzo[b]acridine-6,11-dione involves its interaction with DNA. It acts as a DNA intercalator, inserting itself between DNA base pairs, which disrupts the DNA structure and inhibits the activity of enzymes like topoisomerase and telomerase . This disruption can lead to the inhibition of cell proliferation, making it effective against cancer cells .
相似化合物的比较
12-Propanoylbenzo[b]acridine-6,11-dione is unique due to its specific structure and biological activities. Similar compounds include:
Amsacrine: Another acridine derivative used as an anticancer agent.
Triazoloacridone: Known for its anticancer properties and clinical applications.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide: Exhibits similar DNA intercalating properties and is used in cancer research.
These compounds share similar mechanisms of action but differ in their specific structures and the range of their biological activities.
属性
CAS 编号 |
830928-26-2 |
|---|---|
分子式 |
C20H13NO3 |
分子量 |
315.3 g/mol |
IUPAC 名称 |
12-propanoylbenzo[b]acridine-6,11-dione |
InChI |
InChI=1S/C20H13NO3/c1-2-15(22)16-13-9-5-6-10-14(13)21-18-17(16)19(23)11-7-3-4-8-12(11)20(18)24/h3-10H,2H2,1H3 |
InChI 键 |
KOUZSDZTWZNXFQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C2C(=NC3=CC=CC=C31)C(=O)C4=CC=CC=C4C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


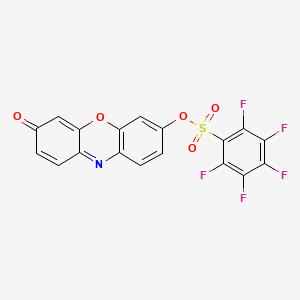
![(4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14225007.png)
![4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14225011.png)
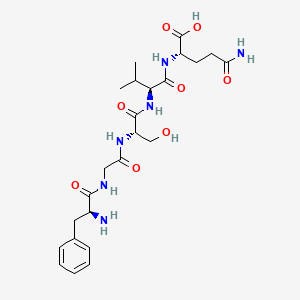
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate](/img/structure/B14225016.png)
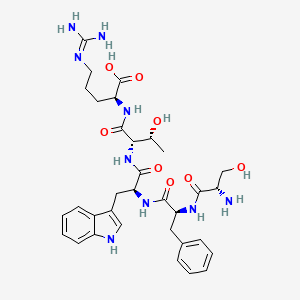
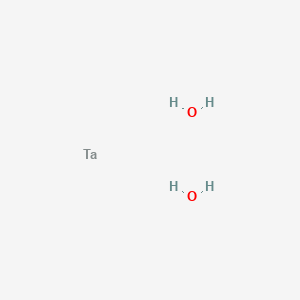
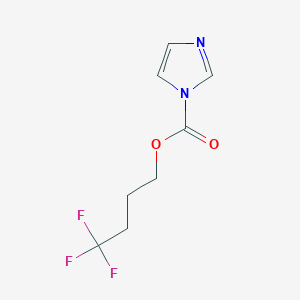
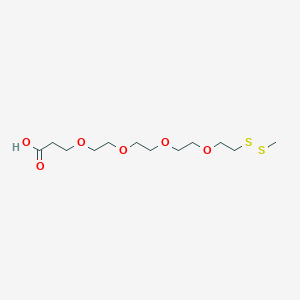
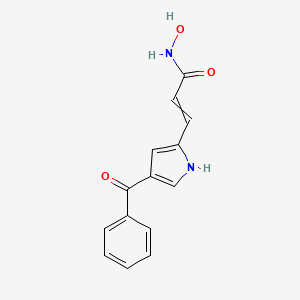
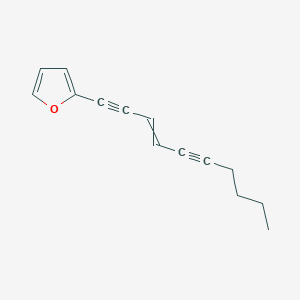
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)
